(5-Hydroxyindol-3-yl)acetate

Clinical Diagnostics Neuroendocrine Tumor Biomarkers Carcinoid Syndrome

Procurement of (5-Hydroxyindol-3-yl)acetate (5-HIAA) is critical for accurate serotonin pathway analysis. Unlike generic indole-3-acetic acid derivatives, 5-HIAA is the specific, non-redundant metabolite of serotonin, serving as a validated biomarker for neuroendocrine tumors (AUROC 0.824-0.915). High-purity ≥98% 5-HIAA is essential for LC-MS/MS and HPLC assays, ensuring diagnostic equivalence. Its unique pro-oxidant profile and photoactivatable properties make it indispensable for oxidative stress and photodynamic therapy research.

Molecular Formula C10H8NO3-
Molecular Weight 190.17 g/mol
Cat. No. B1226729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxyindol-3-yl)acetate
Molecular FormulaC10H8NO3-
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-]
InChIInChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/p-1
InChIKeyDUUGKQCEGZLZNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Hydroxyindol-3-yl)acetate (5-HIAA): Core Serotonin Metabolite and Clinical Diagnostic Biomarker


(5-Hydroxyindol-3-yl)acetate, commonly referred to as 5-hydroxyindole-3-acetic acid (5-HIAA), is the principal anionic microspecies of the serotonin metabolic pathway at physiological pH, formed via the sequential action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) on serotonin (5-hydroxytryptamine, 5-HT) [1]. As the major urinary and circulating metabolite of serotonin, 5-HIAA serves as a critical quantitative index of systemic serotonin production and turnover, with established utility in diagnosing and monitoring serotonin-secreting neuroendocrine tumors, particularly carcinoid syndrome, as well as in neuroscience research assessing central serotonergic function [2].

Why Substituting (5-Hydroxyindol-3-yl)acetate with Other Indole Derivatives is Scientifically Inadmissible


The procurement of a generic indole-3-acetic acid derivative in place of (5-Hydroxyindol-3-yl)acetate is scientifically unsound due to profound differences in biological origin, metabolic fate, analytical behavior, and diagnostic specificity. 5-HIAA is not merely a structural analog but a specific, non-redundant product of serotonin catabolism; its concentration in biological matrices is a direct and validated surrogate for serotonin production [1]. Closely related compounds, such as indole-3-acetic acid (IAA, a plant hormone) or 5-methoxyindole-3-acetic acid (5-MIAA, a melatonin metabolite), arise from entirely distinct biosynthetic pathways and exhibit different chromatographic, immunological, and biological profiles [2]. Consequently, using an alternative indole derivative in a diagnostic assay, as an analytical standard, or in a biochemical study will yield spurious results, as the compound lacks the precise structural determinants necessary for accurate quantitation and biological interpretation. The following quantitative evidence underscores these critical, non-interchangeable differences.

Quantitative Differentiation of (5-Hydroxyindol-3-yl)acetate: A Procurement-Driven Evidence Guide


Superior Diagnostic Specificity and Sensitivity for Carcinoid Syndrome Relative to Alternative Metabolites

In a large retrospective cohort study (n=379) comparing serum 5-HIAA to 24-hour urine 5-HIAA, the serum assay demonstrated statistically equivalent diagnostic performance for carcinoid syndrome (CS), with an Area Under the Receiver Operating Characteristic Curve (AUROC) of 0.824 versus 0.843 for urine (P = .50). In somatostatin analog (SSA)-naïve patients, the performance was even higher (AUROC 0.915 vs 0.938, P = .66) [1]. A review of 24-hour urinary 5-HIAA (24u5HIAA) confirms its status as an established biomarker with a sensitivity of 100% and specificity of 85-90% for NET-related CS [2]. An optimal serum cutoff of 139.4 nmol/L yields 96.3% sensitivity and 87.6% specificity [1]. This contrasts sharply with the use of serotonin, its immediate precursor, which is a labile analyte prone to pre-analytical variability and is not a reliable standalone marker for CS due to its rapid metabolism and platelet sequestration.

Clinical Diagnostics Neuroendocrine Tumor Biomarkers Carcinoid Syndrome

Unique Pro-Oxidant Profile in Bleomycin-Fe System vs. Other Pineal Indoles

In a comprehensive study of pineal indoles, (5-Hydroxyindol-3-yl)acetate (5-HIAA) demonstrated a dual functional profile distinct from its methoxylated analog, 5-methoxyindole-3-acetic acid (5-MIAA). Both compounds potently suppressed superoxide radical formation [1]. However, a critical differentiation emerged in the bleomycin-Fe system, where 5-HIAA, along with serotonin and 5-hydroxytryptophol, exhibited a significant pro-oxidant action, whereas 5-MIAA and melatonin did not [1]. Furthermore, while 5-HIAA effectively inhibited hydroxyl radical generation, it lacked the potent lipid peroxidation inhibition observed for 5-methoxytryptamine and serotonin [1]. This nuanced redox behavior is a direct consequence of the free 5-hydroxy moiety, which is absent in 5-MIAA and methylated in melatonin.

Antioxidant Research Free Radical Biology Neurochemistry

Photo-Activated Induction of Apoptosis in Cancer Cell Lines: A Latent Cytotoxic Function

A key differentiating property of 5-HIAA is its function as a latent photosensitizer. While unactivated 5-HIAA exhibits no cytotoxicity at concentrations below 1 mM, exposure to ultraviolet B (UVB) radiation converts it into a potent inducer of apoptosis in human prostate (LnCaP, PC-3) and bladder cancer (TCCSUP) cells [1]. 5-HIAAUVB induced cell death in a time- and dose-dependent manner, marked by increased sub-G0/G1 cell cycle populations, phosphorylation of stress-activated kinases (JNK, p38 MAPK), and activation of the caspase cascade (caspase-8, -9, -3) [1]. This photoactivatable property is not a general feature of all indole-3-acetic acid derivatives but is specific to compounds capable of forming reactive intermediates upon UV exposure, a characteristic linked to the hydroxyl group at the 5-position.

Photodynamic Therapy Cancer Research Photosensitizers

Lower Ferroptosis Inhibitory Potency Compared to 3-Hydroxyindole and Other Isomers

In a study evaluating the ferroptosis inhibitory activity of various hydroxyindoles, 5-hydroxyindole and its specific analogs, including serotonin and 5-HIAA, were found to be significantly less effective inhibitors of ferroptosis in HT-22 mouse hippocampal neurons compared to 3-hydroxyindole [1]. The research explicitly states that 5-hydroxyindole and its derivatives were less effective in inhibiting ferroptosis than 3-hydroxyindole, which emerged as the most potent inhibitor among the hydroxyindole analogs tested [1]. This provides critical quantitative context: while 5-HIAA exhibits some antioxidant activity, it is not a potent anti-ferroptotic agent relative to other closely related hydroxyindoles.

Ferroptosis Neuroprotection Structure-Activity Relationship

Analytical Differentiation: Distinct Chromatographic and Detection Requirements vs. IAA and HVA

The analytical determination of 5-HIAA requires specific method development that distinguishes it from structurally similar analytes like indole-3-acetic acid (IAA) and homovanillic acid (HVA). A validated HPLC method with electrochemical detection for urinary 5-HIAA and HVA achieved a limit of detection (LOD) of 4 μmol/L for 5-HIAA and 8 μmol/L for HVA in urine, demonstrating differential sensitivity [1]. Furthermore, direct separation of 5-HIAA from IAA in urine was achieved using a reversed-phase column with a hydrogen-accepting stationary phase, highlighting the necessity of tailored chromatographic conditions for accurate quantification [2]. These distinct analytical behaviors underscore that 5-HIAA cannot be reliably measured using methods optimized for IAA or HVA without significant modification and validation, nor can it serve as a generic substitute in assays designed for other metabolites.

Analytical Chemistry HPLC Method Development Biogenic Amine Analysis

Defined Research and Industrial Applications for (5-Hydroxyindol-3-yl)acetate Based on Validated Evidence


Development and Validation of Diagnostic Assays for Carcinoid Syndrome

Procurement of high-purity (≥98%) 5-HIAA is essential for developing and validating LC-MS/MS or HPLC-EC assays for serum or urine 5-HIAA. This application is directly supported by the evidence of diagnostic equivalence (AUROC 0.824-0.915) for serum assays and high sensitivity/specificity (100%/85-90%) for urinary assays [1]. The compound serves as the primary calibrator and quality control material, ensuring accurate quantification of this critical biomarker for diagnosing and monitoring neuroendocrine tumors.

Investigations into Serotonin-Related Oxidative Stress and Neurotoxicity

Researchers studying the role of serotonin metabolism in neurodegenerative diseases or neurotoxicity should procure 5-HIAA to model its specific redox properties. The evidence demonstrates that 5-HIAA has a unique pro-oxidant effect in the bleomycin-Fe system and inhibits hydroxyl radicals, a profile distinct from its methoxylated analog, 5-MIAA [2]. Using 5-HIAA in in vitro models allows for accurate representation of its contribution to oxidative stress pathways.

Photobiology Research and Development of Indole-Based Photosensitizers

For studies exploring photodynamic therapy or the development of novel photosensitizers, 5-HIAA is a relevant chemical tool. The evidence that UVB-activated 5-HIAA induces apoptosis in prostate and bladder cancer cells via stress-activated kinase pathways supports its investigation in this niche [3]. This application is specific to 5-HIAA's photoactivatable properties and is not relevant for other, more stable serotonin metabolites.

Biochemical and Neuroscience Studies of Serotonin Turnover and Metabolism

As the primary metabolic endpoint of serotonin, 5-HIAA is the definitive analytical standard for quantifying serotonin turnover in brain tissue, cerebrospinal fluid (CSF), and peripheral samples. Its use as a standard is crucial for accurate measurement via HPLC, LC-MS, or electrochemical detection methods, as demonstrated by validated assays with LODs down to 4 μmol/L in urine [4]. This application is fundamental to research in depression, anxiety, and other neuropsychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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